N-(2,4-二甲氧基苯基)-2-(苯基氨基)噻唑-4-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

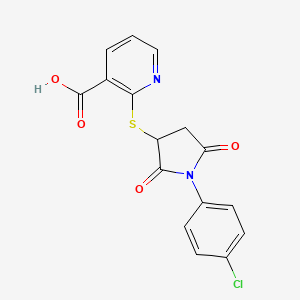

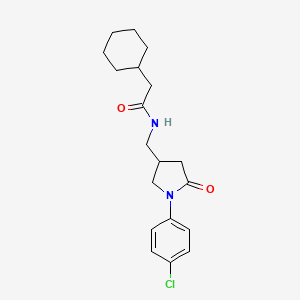

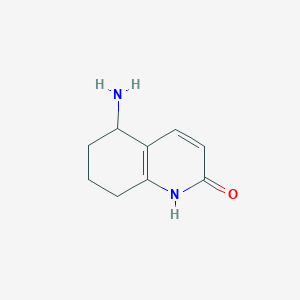

The compound "N-(2,4-dimethoxyphenyl)-2-(phenylamino)thiazole-4-carboxamide" is a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen within a five-membered ring structure. Thiazole derivatives are known for their wide range of biological activities, including anticancer, antimicrobial, and antifungal properties . The presence of the dimethoxyphenyl group suggests potential modifications to the compound's electronic properties, which could influence its biological activity.

Synthesis Analysis

The synthesis of thiazole derivatives often involves the condensation of various carboxamides with thioureas or the reaction of substituted benzohydrazides with benzoyl chloride and hydrazine . While the specific synthesis of "N-(2,4-dimethoxyphenyl)-2-(phenylamino)thiazole-4-carboxamide" is not detailed in the provided papers, similar compounds have been synthesized using starting materials such as ethyl esters, anilides, and acetylaminothiazole . The synthesis process typically includes several steps, each requiring careful control of reaction conditions to ensure the desired product is obtained with good yield and purity.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be confirmed using spectroscopic methods such as NMR spectroscopy . The molecular docking studies of similar compounds have shown potential interactions with biological targets like dihydrofolate reductase (DHFR), indicating the relevance of these compounds in drug design . The specific molecular structure of "N-(2,4-dimethoxyphenyl)-2-(phenylamino)thiazole-4-carboxamide" would likely exhibit a planar geometry around the thiazole ring, with the substituents affecting the overall molecular conformation and electronic distribution.

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions, including condensation, acylation, and electropolymerization . The functional groups present in "N-(2,4-dimethoxyphenyl)-2-(phenylamino)thiazole-4-carboxamide" suggest that it could undergo reactions typical of carboxamides, such as nucleophilic acyl substitution, or it could be used as a building block for further chemical modifications to enhance its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, thermal stability, and electrochemical behavior, are influenced by their molecular structure . Compounds with dimethoxyphenyl groups, similar to the one , have been shown to possess good solubility and film-forming capabilities, which are important for their application in materials science . The electronic properties of these compounds, such as redox activity and electrochromic behavior, are also of interest for their potential use in electronic devices .

科学研究应用

合成与结构阐明

N-(2,4-二甲氧基苯基)-2-(苯基氨基)噻唑-4-羧酰胺及其类似物研究的主要重点之一涉及复杂有机分子的合成。例如,2-(3,4-二甲氧基苯基)-N-(4-甲氧基苯基)-1-丙基-1H-苯并[d]咪唑-5-羧酰胺的合成展示了一种“一锅法”还原环化方法。该过程涉及使用二硫代亚钠作为 DMSO 溶剂中的还原环化剂,突出显示了一种可能适用于 N-(2,4-二甲氧基苯基)-2-(苯基氨基)噻唑-4-羧酰胺类似物的合成方法 (Bhaskar、Kumar、Hanumanthappa 和 Vijaykumar,2019)。

抗菌和抗癌活性

对噻唑衍生物的抗菌和抗癌特性的研究具有重要意义。一项关于合成新型吡唑衍生物作为潜在抗炎剂的研究,具有最小的致溃疡活性,包括 N-取代-5-氨基-4-(3,4-二甲氧基苯基)-3-羟基-1H-吡唑-1-羧酰胺,提供了对类似化合物(如 N-(2,4-二甲氧基苯基)-2-(苯基氨基)噻唑-4-羧酰胺)可能表现出的生物活性的见解 (El-Hawash 和 El-Mallah,1998)。

另一项相关研究涉及含有硒的新型偶氮噻唑分散染料的合成和生物活性,用于染色聚酯纤维。这项研究不仅探索了杂环化合物的合成,还研究了它们在纺织品中的应用,展示了噻唑衍生物在各个行业中的多功能性 (Khalifa、Abdel-Hafez、Gobouri 和 Kobeasy,2015)。

电化学和光物理性质

对含有(3,6-二甲氧基咔唑-9-基)-三苯胺单元的芳香族聚酰胺的电化学和光物理性质的研究显示了 N-(2,4-二甲氧基苯基)-2-(苯基氨基)噻唑-4-羧酰胺的潜在应用领域,这些单元表现出增强的氧化还原稳定性和电致变色性能。此类化合物可用于开发具有特定电子或光学性质的材料 (Wang 和 Hsiao,2014)。

属性

IUPAC Name |

2-anilino-N-(2,4-dimethoxyphenyl)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c1-23-13-8-9-14(16(10-13)24-2)20-17(22)15-11-25-18(21-15)19-12-6-4-3-5-7-12/h3-11H,1-2H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMBLEEMUUJNNAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CSC(=N2)NC3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethoxyphenyl)-2-(phenylamino)thiazole-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B3012799.png)

![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone](/img/structure/B3012801.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid](/img/structure/B3012806.png)

![N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B3012810.png)

![1'-(3-(4-chloro-3-methylphenyl)propanoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B3012812.png)